REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=O)[CH:4]=[CH:3]1.COC1C=CC(P2(=S)SP(C3C=CC(OC)=CC=3)(=S)[S:22]2)=CC=1>C1C=CC=CC=1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[S:22])[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(=S)C1=CC=C(C=C1)OC)=S
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness
|
Type
|
DISTILLATION
|
Details
|
by distilling under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 2.5 g of residue were chromatographed on silica
|
Type
|
WASH
|
Details
|
eluted with a mixture of methyl chloride and methanol (9/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC(C2=CC=CC=C12)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 910 mg | |
YIELD: CALCULATEDPERCENTYIELD | 165.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |